Tricaproin

Description

Propriétés

IUPAC Name |

2,3-di(hexanoyloxy)propyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYCICSNZYXLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060737 | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

244.00 °C. @ 28.00 mm Hg | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00045 mg/mL at 37 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-70-5 | |

| Record name | Tricaproin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaproin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexanoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trihexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ1Y9R895Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-25 °C | |

| Record name | Glycerol trihexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Tricaproin: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, also known as trihexanoin or glyceryl tricaproate, is a triglyceride of significant interest in the pharmaceutical sciences. It is formed from the esterification of a glycerol (B35011) backbone with three units of hexanoic acid (caproic acid). As a medium-chain triglyceride (MCT), this compound possesses unique physicochemical properties that make it a versatile excipient in drug formulations and a molecule with potential therapeutic activity. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, with a focus on its role in drug development.

Chemical Structure and Physicochemical Properties

This compound is chemically designated as 2,3-di(hexanoyloxy)propyl hexanoate.[1] It is a triglyceride obtained by the condensation of each of the three hydroxy groups of glycerol with hexanoic acid.[1][2]

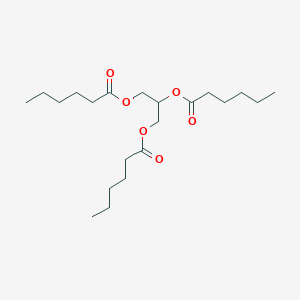

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2,3-di(hexanoyloxy)propyl hexanoate | [1] |

| Synonyms | Trihexanoin, Caproic triglyceride, Glyceryl tricaproate | [3] |

| CAS Number | 621-70-5 | |

| Molecular Formula | C₂₁H₃₈O₆ | |

| Molecular Weight | 386.52 g/mol | |

| Physical State | Liquid | |

| Melting Point | -25 °C | |

| Boiling Point | 244.00 °C @ 28.00 mm Hg | |

| Solubility in Water | 0.00045 mg/mL at 37 °C |

Synthesis of this compound

This compound is typically synthesized through the esterification of glycerol with hexanoic acid. Various methods have been developed to optimize this reaction, including the use of different catalysts and reaction conditions.

Common Synthesis Methods

-

Catalytic Esterification: This is the most prevalent method, involving the reaction of glycerol with three equivalents of hexanoic acid in the presence of an acid catalyst. Catalysts such as a combination of silicon tripolyphosphate and phosphoric acid have been shown to be highly effective. The reaction is typically carried out at elevated temperatures, ranging from 120 to 210 °C.

-

Enzymatic Synthesis: Lipase-catalyzed esterification offers a milder and more selective alternative to chemical catalysis. This method can reduce the formation of by-products.

-

Sonication-Assisted Synthesis: The use of ultrasound can enhance the reaction rate and yield of this compound synthesis.

-

Solvent-Free Synthesis: To minimize environmental impact and simplify purification, solvent-free synthesis methods are being explored.

Example Experimental Protocol: Large-Scale Synthesis of this compound

The following protocol is adapted from a general procedure for the synthesis of medium-chain triglycerides.

Materials:

-

Glycerol

-

Hexanoic (Caproic) acid

-

Calcium oxide (catalyst)

Procedure:

-

To a flask equipped with a condenser and a Dean-Stark trap filled with hexanoic acid, add glycerol (1 equivalent), hexanoic acid (4 equivalents), and calcium oxide.

-

Heat the mixture to 175°C under a partial vacuum for approximately 22 hours.

-

Monitor the reaction for the removal of water.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the residue in hot 95% ethanol (B145695) and filter to remove the catalyst.

-

The filtrate is then cooled to allow for the precipitation of the product. The crude product can be further purified by filtration on silica (B1680970) gel.

Applications in Drug Development

This compound's biocompatibility and ability to solubilize poorly water-soluble drugs make it a valuable component in drug delivery systems. It has also demonstrated potential as a therapeutic agent itself.

This compound as a Drug Delivery Vehicle

This compound can be used to formulate various types of drug delivery systems, such as nanoparticles and nanoemulsions, to enhance the solubility, bioavailability, and targeted delivery of therapeutic agents.

References

- 1. Frontiers | this compound Isolated From Simarouba glauca Inhibits the Growth of Human Colorectal Carcinoma Cell Lines by Targeting Class-1 Histone Deacetylases [frontiersin.org]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Isolated From Simarouba glauca Inhibits the Growth of Human Colorectal Carcinoma Cell Lines by Targeting Class-1 Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Tricaproin in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaproin, a triglyceride composed of a glycerol (B35011) backbone and three caproic acid (C6:0) molecules, is classified as a medium-chain triglyceride (MCT). Unlike long-chain triglycerides (LCTs), which are predominant in the human diet, MCTs possess unique physicochemical properties that lead to a distinct pathway of digestion, absorption, and metabolism. This guide provides a comprehensive overview of the mechanism of action of this compound in lipid metabolism, consolidating current scientific understanding and presenting it in a manner accessible to researchers and drug development professionals.

Digestion and Absorption of this compound

The metabolic journey of this compound begins in the gastrointestinal tract, where it undergoes rapid hydrolysis.

-

Absorption: Following hydrolysis, the resulting caproic acid and glycerol are readily absorbed by the intestinal mucosa. Unlike long-chain fatty acids, which require micellar solubilization and are re-esterified into triglycerides within enterocytes for packaging into chylomicrons, caproic acid is directly absorbed into the portal venous blood. This direct absorption route is a key feature of MCTs and contributes to their rapid metabolic processing.

Metabolic Fate of Caproic Acid

Once in the portal circulation, caproic acid is transported to the liver, where it is efficiently metabolized.

-

Mitochondrial Uptake: Medium-chain fatty acids like caproic acid can cross the inner mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) shuttle system, which is obligatory for long-chain fatty acids. This carnitine-independent transport further accelerates their entry into the mitochondrial matrix for subsequent oxidation.

-

β-Oxidation: Inside the mitochondria, caproic acid undergoes β-oxidation. This catabolic process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA can then enter the citric acid cycle for complete oxidation to CO2 and water, generating a significant amount of ATP. The rapid oxidation of caproic acid makes this compound a readily available energy source.

Mechanism of Action on Lipid Metabolism

The metabolic products of this compound, particularly caproic acid and the resulting increase in cellular energy status, exert significant regulatory effects on key pathways of lipid metabolism.

AMPK Activation

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes. Evidence suggests that medium-chain fatty acids can activate AMPK.

-

Mechanism of Activation: The increased ratio of AMP/ATP resulting from the rapid β-oxidation of caproic acid is a primary trigger for AMPK activation. In bovine hepatocytes, non-esterified fatty acids, including medium-chain fatty acids, have been shown to increase AMPKα phosphorylation[2].

-

Downstream Effects of AMPK Activation: Once activated, AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). Inactivation of ACC leads to a decrease in the levels of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of CPT1. The reduction in malonyl-CoA relieves the inhibition on CPT1, thereby promoting the transport of long-chain fatty acids into the mitochondria for β-oxidation. Studies in HepG2 cells have shown that AMPK activation leads to reduced fatty acid synthesis and increased fatty acid oxidation[3][4].

SREBP-1c Signaling

Sterol regulatory element-binding protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis, controlling the expression of genes encoding key enzymes such as fatty acid synthase (FAS) and ACC.

-

Inhibition of SREBP-1c: Polyunsaturated fatty acids have been shown to suppress SREBP-1c expression and proteolytic activation[5]. While direct evidence for caproic acid's effect on SREBP-1c is less clear, the activation of AMPK by medium-chain fatty acids can indirectly lead to the downregulation of SREBP-1c. Activated AMPK can inhibit the mTORC1 signaling pathway, which is known to be an upstream activator of SREBP-1c.

-

Consequences of SREBP-1c Inhibition: The suppression of SREBP-1c leads to a coordinated downregulation of lipogenic gene expression, including FASN and ACACA. This results in a decrease in de novo lipogenesis, thereby reducing the synthesis of new fatty acids and triglycerides.

Fatty Acid Oxidation and Lipogenesis

The net effect of this compound metabolism is a shift in the balance between fatty acid oxidation and lipogenesis, favoring catabolism.

-

Upregulation of Fatty Acid Oxidation: The activation of AMPK and the subsequent decrease in malonyl-CoA levels lead to an increase in the activity of CPT1, the rate-limiting enzyme for the entry of long-chain fatty acids into mitochondria for β-oxidation. Studies have shown that medium-chain fatty acids can increase the expression of CPT1A in HepG2 cells.

-

Downregulation of Lipogenesis: The inhibition of SREBP-1c and the direct inactivation of ACC by AMPK lead to a significant reduction in the rate of de novo fatty acid synthesis.

Potential Interaction with PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and lipid metabolism. Some fatty acids can act as ligands for PPARs.

-

PPARγ Agonism: There is evidence that medium-chain fatty acids can activate PPARγ. Activation of PPARγ can influence the expression of a wide range of genes involved in lipid metabolism. However, the role of PPARγ in the context of this compound's overall effect on lipid metabolism is complex and may be cell-type specific. While some studies suggest PPARγ activation can promote lipogenesis, others indicate a role in improving insulin (B600854) sensitivity, which would indirectly affect lipid metabolism. Further research is needed to fully elucidate the role of PPARγ in the metabolic effects of caproic acid.

Data Presentation

Table 1: Quantitative Data from Lipase-Catalyzed Interesterification of this compound and Trilinolein (B126924)

| Lipase (B570770) | Substrate Mole Ratio (Trilinolein:this compound) | Temperature (°C) | Product | Yield (mol%) |

| IM 60 | 1:2 | 45 | Dicaproyllinolein (C33) | 53.5 |

| IM 60 | 1:2 | 45 | Monocaproyldilinolein (C45) | 22.2 |

| SP 435 | 1:2 | 55 | Dicaproyllinolein (C33) | 41 |

| SP 435 | 1:2 | 55 | Monocaproyldilinolein (C45) | 18 |

| IM 60 | 1:2 (Trilinolein:Caproic Acid) | 45 | Dicaproyllinolein (C33) | 62.9 |

Table 2: In Vivo Effects of Tricaprin (B1683028) Administration in Dogs (Data adapted for this compound context)

| Tricaprin Dose | Time Point | Total Capric Acid (μg/mL) | Esterified Capric Acid (% of Total) |

| 150 mg/kg | 1 h (Day 1) | ~15 | 75.5 |

| 1500 mg/kg | 1 h (Day 1) | ~100 | 60.3 |

| 150 mg/kg | 2-4 h (Day 7) | ~20 | - |

| 1500 mg/kg | 2-4 h (Day 7) | ~120 | - |

Note: This data is from a study on tricaprin (C10:0 triglyceride) and is presented here as an illustrative example of the in vivo kinetics of a medium-chain triglyceride. The peak concentration and esterification percentage may vary for this compound.

Experimental Protocols

In Vitro Lipase-Catalyzed Interesterification of this compound

-

Objective: To determine the products and yields of the interesterification reaction between this compound and another triglyceride (e.g., trilinolein) using different lipases.

-

Materials:

-

This compound

-

Trilinolein

-

Immobilized lipases (e.g., IM 60 from Rhizomucor miehei, SP 435 from Candida antarctica)

-

Hexane (solvent)

-

Orbital shaking water bath

-

HPLC with an evaporative light-scattering detector

-

Pancreatic lipase

-

Gas chromatograph (GC)

-

-

Procedure:

-

Prepare a reaction mixture containing a specific mole ratio of trilinolein and this compound (e.g., 1:2) in hexane.

-

Add a known amount of the immobilized lipase to the mixture.

-

Incubate the reaction mixture in an orbital shaking water bath at a specific temperature (e.g., 45°C for IM 60, 55°C for SP 435) for a defined period.

-

Analyze the reaction products by reverse-phase HPLC with an evaporative light-scattering detector to quantify the different triglyceride species formed.

-

To identify the fatty acids at the sn-2 position, hydrolyze the product mixture with pancreatic lipase and analyze the resulting fatty acids by GC.

-

In Vivo Study of this compound on Plasma Lipid Profile

-

Objective: To investigate the effect of oral administration of this compound on the plasma lipid profile of a model organism (e.g., rats).

-

Materials:

-

This compound

-

Experimental animals (e.g., male Wistar rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Assay kits for measuring plasma triglycerides and cholesterol

-

-

Procedure:

-

Acclimate the animals to the experimental conditions.

-

Divide the animals into a control group (receiving a vehicle, e.g., water or corn oil) and a treatment group (receiving this compound).

-

Administer a single dose or repeated doses of this compound to the treatment group via oral gavage. The dosage should be determined based on the study objectives.

-

Collect blood samples from the animals at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) to assess the postprandial lipemic response.

-

Separate the plasma by centrifugation.

-

Measure the concentrations of plasma triglycerides and total cholesterol using commercially available assay kits.

-

Analyze the data to determine the effect of this compound on the plasma lipid profile compared to the control group.

-

In Vitro Measurement of Fatty Acid β-Oxidation in Hepatocytes

-

Objective: To determine the effect of caproic acid on the rate of fatty acid β-oxidation in cultured hepatocytes.

-

Materials:

-

Cultured hepatocytes (e.g., HepG2 cells)

-

Caproic acid

-

Radiolabeled long-chain fatty acid (e.g., [1-¹⁴C]palmitic acid)

-

Bovine serum albumin (BSA)

-

Scintillation counter

-

-

Procedure:

-

Culture hepatocytes to confluency in appropriate culture plates.

-

Pre-incubate the cells with different concentrations of caproic acid for a specified period.

-

Prepare a reaction mixture containing BSA-complexed [1-¹⁴C]palmitic acid.

-

Add the reaction mixture to the cells and incubate for a defined time.

-

Stop the reaction and separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA produced from β-oxidation) from the unoxidized fatty acids.

-

Measure the radioactivity of the acid-soluble fraction using a scintillation counter.

-

Calculate the rate of fatty acid β-oxidation and compare the rates between control and caproic acid-treated cells.

-

Mandatory Visualization

Caption: this compound Digestion and Metabolic Signaling Pathway.

Caption: In Vivo Experimental Workflow for this compound Study.

Conclusion

This compound, as a medium-chain triglyceride, exhibits a distinct metabolic profile compared to long-chain triglycerides. Its rapid hydrolysis and direct absorption of caproic acid into the portal circulation lead to efficient hepatic β-oxidation. The resulting shift in cellular energy status, characterized by an increased AMP/ATP ratio, activates AMPK. This activation, in turn, orchestrates a metabolic reprogramming that favors fatty acid oxidation over lipogenesis through the inhibition of ACC and the downregulation of the SREBP-1c signaling pathway. These mechanisms underscore the potential of this compound and other MCTs as modulators of lipid metabolism, with implications for nutritional strategies and therapeutic interventions in metabolic disorders. Further research is warranted to fully elucidate the quantitative effects of this compound on specific gene expression profiles and its long-term metabolic consequences in various physiological and pathological states.

References

- 1. Pancreatic lipase assays with triglycerides as substrate: contribution of each sequential reaction to product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tricaproin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaproin, a triglyceride derived from the esterification of glycerol (B35011) with three molecules of caproic acid, is a compound of increasing interest in various scientific and industrial fields.[1] Its unique properties as a medium-chain triglyceride (MCT) contribute to its diverse applications, including its use as an insect repellent, an emollient in cosmetics, and a potential vehicle for drug delivery.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical Identity

-

IUPAC Name: 2,3-di(hexanoyloxy)propyl hexanoate[1]

-

Synonyms: Trihexanoin, Caproic triglyceride, Glyceryl tricaproate, Glycerol trihexanoate

-

CAS Number: 621-70-5

-

Molecular Formula: C₂₁H₃₈O₆

-

Molecular Weight: 386.52 g/mol

-

Chemical Structure: this compound is a triester of glycerol and hexanoic (caproic) acid.

Physical Properties

This compound is typically a colorless to light yellow, clear liquid with a mild fatty odor at room temperature. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | |

| Color | Colorless to light yellow | |

| Melting Point | -25 °C (-13 °F) | |

| Boiling Point | 244 °C (471 °F) at 28 mmHg | |

| Density | 0.98 g/mL (lit.) | |

| Refractive Index (n20/D) | 1.442 | |

| Solubility in Water | 0.00045 mg/mL at 37 °C | |

| Solubility in Organic Solvents | Soluble in alcohol and ether | |

| logP (o/w) | 6.330 (estimated) |

Chemical Properties

-

Hydrolysis: As a triglyceride, this compound can be hydrolyzed to yield glycerol and three molecules of caproic acid. This reaction can be catalyzed by acids, bases, or enzymes such as lipases.

-

Esterification: this compound is synthesized through the esterification of glycerol with hexanoic acid.

-

Stability: this compound is a relatively stable compound under normal conditions. However, it can undergo oxidation over time, especially when exposed to heat, light, and oxygen.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of triglycerides like this compound.

Determination of Melting Point

The capillary tube method is commonly employed to determine the melting point of fats and oils.

Methodology:

-

A small, molten sample of this compound is drawn into a capillary tube.

-

The capillary tube is then cooled to solidify the sample.

-

The tube is attached to a thermometer and immersed in a temperature-controlled water or oil bath.

-

The bath is heated slowly, and the temperature at which the solid this compound becomes a clear liquid is recorded as the melting point.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation method or a micro-method with a Thiele tube.

Methodology (Thiele Tube):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a hydrometer.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, and its mass is measured again.

-

The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring its mass.

-

The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like this compound.

Methodology:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The solution is then filtered to remove the undissolved this compound.

-

The concentration of this compound in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Signaling Pathways and Experimental Workflows

Metabolic Signaling Pathway of Medium-Chain Triglycerides

As a medium-chain triglyceride, the metabolites of this compound are known to influence key cellular signaling pathways involved in energy metabolism. Upon hydrolysis, the released caproic acid is transported to the liver and undergoes β-oxidation. This process can influence the AMP-activated protein kinase (AMPK) and the Akt signaling pathways, which play crucial roles in regulating mitochondrial biogenesis and overall energy homeostasis.

Caption: Metabolic fate of this compound and its influence on cellular signaling.

Experimental Workflow: Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of glycerol with hexanoic acid.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Workflow: Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity and quantifying the amount of this compound in a sample.

References

Tricaproin: A Medium-Chain Triglyceride with Emerging Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tricaproin, a triacylglycerol composed of a glycerol (B35011) backbone and three caproic acid molecules, is a medium-chain triglyceride (MCT) with unique physicochemical and metabolic properties that distinguish it from more common long-chain triglycerides (LCTs). Its rapid hydrolysis, absorption, and metabolism offer a readily available energy source and generate bioactive metabolites with potential therapeutic applications. This technical guide provides an in-depth overview of this compound's role as an MCT, detailing its metabolic pathways, summarizing key quantitative data, outlining experimental protocols for its study, and exploring its emerging therapeutic applications in metabolic disorders and oncology.

Introduction

Medium-chain triglycerides (MCTs) are a class of dietary fats characterized by fatty acid chains containing 6 to 12 carbon atoms. This compound, also known as glyceryl tricaproate, is a triglyceride of caproic acid (C6:0), placing it at the shorter end of the MCT spectrum.[1] Unlike LCTs, which require a more complex process of digestion and absorption involving chylomicron formation, MCTs like this compound are more rapidly hydrolyzed and absorbed directly into the portal circulation, leading to efficient hepatic metabolism.[1] This distinct metabolic fate underpins many of this compound's physiological effects and therapeutic potential.

This guide will delve into the core technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource to understand and leverage its properties.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical characteristics is fundamental to its application in research and drug formulation.

| Property | Value | Reference |

| Molecular Formula | C21H38O6 | [1] |

| Molecular Weight | 386.52 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents, limited solubility in water | |

| Synonyms | Glyceryl tricaproate, Trihexanoin, Caproic triglyceride |

Metabolism of this compound

The metabolic pathway of this compound is central to its biological activity. The process can be broadly divided into digestion and absorption, followed by hepatic and peripheral metabolism of its constituent parts: glycerol and caproic acid.

Digestion and Absorption

This compound undergoes rapid hydrolysis in the gastrointestinal tract, a process initiated by lingual and gastric lipases and completed by pancreatic lipase (B570770) in the small intestine.

Unlike long-chain fatty acids, the resulting caproic acid and glycerol are readily absorbed by intestinal epithelial cells and transported directly to the liver via the portal vein. This circumvents the lymphatic system and chylomicron formation, leading to rapid systemic availability.

Hepatic Metabolism and Ketogenesis

In the liver, caproic acid and glycerol enter distinct metabolic pathways.

-

Glycerol Metabolism: Glycerol is phosphorylated to glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate (B84403) (DHAP). DHAP is an intermediate in both glycolysis and gluconeogenesis, allowing it to be used for energy production or glucose synthesis.

-

Caproic Acid Metabolism: Caproic acid undergoes β-oxidation within the mitochondria to produce acetyl-CoA. Due to its medium-chain length, its entry into the mitochondria is independent of the carnitine shuttle, further accelerating its metabolism. The resulting acetyl-CoA can then enter the citric acid cycle for ATP production or be used for the synthesis of ketone bodies (ketogenesis), especially under conditions of low carbohydrate availability.

The production of ketone bodies from caproic acid is a key aspect of this compound's bioactivity, providing an alternative energy source for extrahepatic tissues, including the brain and heart, particularly when glucose utilization is impaired.

Therapeutic Applications and Mechanisms of Action

The unique metabolic properties of this compound and its metabolites have led to the investigation of its therapeutic potential in various disease contexts.

Triglyceride Deposit Cardiomyovasculopathy (TGCV)

TGCV is a rare genetic disorder characterized by the accumulation of triglycerides in cardiac and vascular tissues due to deficient intracellular lipolysis. While clinical trial data for this compound in TGCV is not yet available, studies on the closely related MCT, tricaprin (B1683028) (glyceryl tridecanoate), have shown promising results. Oral administration of tricaprin has been demonstrated to improve myocardial lipolysis and reduce triglyceride accumulation in a mouse model of TGCV. A clinical trial involving patients with idiopathic TGCV showed that oral administration of 1.5 g/day of CNT-01 (tricaprin) for 8 weeks significantly improved the myocardial washout rate of a fatty acid analog, indicating enhanced lipolysis.

Quantitative Data from a Tricaprin Clinical Trial in TGCV:

| Parameter | Placebo Group (change from baseline) | CNT-01 (Tricaprin) Group (change from baseline) | p-value | Reference |

| BMIPP Washout Rate (%) | -0.26 ± 3.28 | 7.08 ± 3.28 | 0.035 |

BMIPP (123I-β-methyl-p-iodophenyl-pentadecanoic acid) is a radiolabeled fatty acid analog used to assess myocardial fatty acid metabolism.

The proposed mechanism involves providing an alternative energy source (medium-chain fatty acids) that can be metabolized more efficiently in the context of impaired long-chain fatty acid metabolism.

Oncology

Recent research has highlighted a potential role for this compound and its metabolite, caproic acid, in cancer therapy through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

While direct IC50 values for this compound are not widely published, studies on other HDAC inhibitors demonstrate the potency of this class of compounds. The inhibitory effect of caproic acid on HDACs suggests that this compound could act as a pro-drug, delivering this bioactive metabolite to cancer cells.

Experimental Protocols

The following are generalized protocols for key experiments related to the study of this compound. These should be adapted and optimized for specific research questions and experimental systems.

In Vitro Hydrolysis of this compound by Pancreatic Lipase

Objective: To determine the rate of this compound hydrolysis by pancreatic lipase.

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Tris-HCl buffer (pH 8.0)

-

Bile salts

-

Calcium chloride

-

Free fatty acid assay kit

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol).

-

Prepare a reaction mixture containing Tris-HCl buffer, bile salts, and calcium chloride.

-

Add the this compound stock solution to the reaction mixture to form an emulsion.

-

Initiate the reaction by adding a known amount of pancreatic lipase.

-

Incubate the reaction at 37°C with constant stirring.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding a lipase inhibitor or by heat inactivation).

-

Measure the concentration of released free fatty acids in each aliquot using a commercially available assay kit.

-

Calculate the rate of hydrolysis from the slope of the linear portion of the free fatty acid concentration versus time plot.

Assessment of this compound's Effect on Cancer Cell Viability (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., colorectal carcinoma cell line HCT-116)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell viability assay reagent (e.g., MTT, PrestoBlue)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability assay reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This compound, as a medium-chain triglyceride, presents a compelling profile for therapeutic development. Its rapid metabolism and the bioactive nature of its constituent, caproic acid, open avenues for its application in diverse pathological conditions, from rare metabolic disorders to oncology. The ability of caproic acid to act as an HDAC inhibitor is a particularly exciting area for further research.

Future investigations should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound in humans. More extensive clinical trials are needed to validate the promising preclinical and preliminary clinical findings, particularly in the context of TGCV and various cancers. Furthermore, the development of novel drug delivery systems for this compound could enhance its therapeutic efficacy and target-specific delivery. The in-depth understanding of this compound's mechanisms of action will be crucial for its successful translation into clinical practice and for the development of next-generation MCT-based therapeutics.

References

An In-depth Technical Guide to Tricaproin for Researchers and Drug Development Professionals

Introduction

Tricaproin, a triglyceride composed of glycerol (B35011) and three units of caproic acid (hexanoic acid), is a versatile molecule with applications ranging from a research tool in lipid metabolism to a potential therapeutic agent and drug delivery vehicle. Its unique properties as a medium-chain triglyceride (MCT) allow for rapid absorption and distinct metabolic pathways compared to long-chain triglycerides. This technical guide provides an in-depth overview of this compound's physicochemical properties, its role in inhibiting histone deacetylase signaling, and detailed experimental protocols relevant to its study in a drug development context.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 621-70-5 | [1][2][3][4] |

| Molecular Weight | 386.52 g/mol | [5] |

| Molecular Formula | C₂₁H₃₈O₆ | |

| Synonyms | Glyceryl trihexanoate, Trihexanoin, Caproic triglyceride | |

| Appearance | Liquid | |

| Melting Point | -25 °C | |

| Boiling Point | 244.0 °C at 28.00 mm Hg | |

| Solubility in Water | 0.00045 mg/mL at 37 °C |

Signaling Pathway: Inhibition of Class-I Histone Deacetylases

Recent research has identified this compound as an inhibitor of Class-I Histone Deacetylases (HDACs), revealing a potential mechanism for its observed anti-cancer effects. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes. By inhibiting Class-I HDACs, this compound promotes histone hyperacetylation, which in turn leads to the re-expression of these silenced genes, ultimately inducing apoptosis (programmed cell death) in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of compounds on adherent cancer cell lines.

Objective: To determine the effect of this compound on the viability of adherent cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest (e.g., HCT-116, HCT-15)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA), 50% (w/v) cold solution

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density to ensure exponential growth during the experiment. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on an orbital shaker for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings and calculate the percentage of cell viability relative to the vehicle control.

Histone Deacetylase (HDAC) Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of this compound on HDAC activity using a fluorometric assay kit.

Objective: To quantify the inhibitory potential of this compound on Class-I HDAC activity.

Materials:

-

Fluorometric HDAC Activity Assay Kit (e.g., from Cayman Chemical or similar)

-

HeLa nuclear extract (or other source of HDACs)

-

This compound solution at various concentrations

-

Trichostatin A (TSA) as a positive control inhibitor

-

96-well black plates suitable for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit. This typically includes the HDAC substrate, developer, and assay buffer.

-

Assay Setup: In a 96-well black plate, add the HDAC assay buffer, the source of HDAC enzyme (e.g., HeLa nuclear extract), and either this compound at various concentrations, the positive control inhibitor (TSA), or a vehicle control.

-

Reaction Initiation: Initiate the deacetylase reaction by adding the HDAC fluorometric substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the deacetylation reaction to occur.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the kit. The developer contains an enzyme that cleaves the deacetylated substrate, releasing the fluorescent molecule.

-

Fluorescence Measurement: Incubate for a further period (e.g., 15 minutes) at room temperature, and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound by comparing the fluorescence signal to the vehicle control and the positive control inhibitor.

Formulation of this compound-Based Nanoemulsion for Drug Delivery

This protocol outlines a method for preparing a this compound-based nanoemulsion, which can be used to encapsulate and deliver hydrophobic drugs.

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion using this compound as the oil phase.

Materials:

-

This compound (oil phase)

-

A suitable surfactant (e.g., Tween 80, Cremophor EL)

-

A suitable co-surfactant (e.g., Transcutol P, PEG 400)

-

A hydrophobic drug to be encapsulated

-

Deionized water

-

Vortex mixer

-

Magnetic stirrer

Procedure:

-

Component Screening: Determine the solubility of the hydrophobic drug in various oils (including this compound), surfactants, and co-surfactants to select the most suitable excipients.

-

Preparation of the Organic Phase: Accurately weigh the selected surfactant and co-surfactant and mix them to form the Sₘᵢₓ (surfactant-co-surfactant mixture). Dissolve the hydrophobic drug in this Sₘᵢₓ with gentle heating and vortexing if necessary. Then, add the required amount of this compound to this mixture to form a clear and homogenous organic phase.

-

Construction of Pseudo-Ternary Phase Diagram: To identify the nanoemulsion region, construct a pseudo-ternary phase diagram. This is done by titrating the organic phase with the aqueous phase (deionized water) at different weight ratios of oil to Sₘᵢₓ (e.g., from 1:9 to 9:1). The mixtures are vortexed after each addition of the aqueous phase, and the formation of a clear or slightly bluish, transparent, and easily flowable liquid indicates the formation of a nanoemulsion.

-

Formulation Selection and Preparation: Select a formulation from the nanoemulsion region of the phase diagram with the desired characteristics (e.g., high drug loading, low surfactant concentration). Prepare the final nanoemulsion by slowly adding the aqueous phase to the organic phase under constant magnetic stirring.

-

Characterization:

-

Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

-

Zeta Potential: Determine using electrophoretic light scattering to assess the stability of the nanoemulsion.

-

Drug Entrapment Efficiency: Quantify by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant.

-

In Vitro Drug Release: Perform using a dialysis bag method in a suitable release medium.

-

This workflow provides a systematic approach to developing and characterizing a this compound-based nanoemulsion for drug delivery applications.

References

- 1. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of Tricaproin: A Technical Guide for Researchers

Introduction

Tricaproin, a triglyceride composed of a glycerol (B35011) backbone and three caproic acid (hexanoic acid) moieties, has emerged as a molecule of interest in oncology research.[1][2] Primarily isolated from the leaves of Simarouba glauca, also known as the paradise tree, this compound has demonstrated significant anticancer properties, particularly against colorectal carcinoma.[1][2][3] this compound's mechanism of action is multifaceted, primarily revolving around its function as a histone deacetylase (HDAC) inhibitor, which subsequently triggers a cascade of events leading to cancer cell death. This technical guide provides an in-depth overview of the anticancer properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of quantitative data, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound exerts its anticancer effects through a coordinated series of molecular events, primarily initiated by the inhibition of Class-I Histone Deacetylases (HDACs). This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression, which in turn induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Furthermore, this compound treatment has been shown to elevate levels of reactive oxygen species (ROS), contributing to its cytotoxic effects.

Histone Deacetylase (HDAC) Inhibition

This compound functions as a prodrug, releasing its active component, hexanoic acid, which is structurally similar to the known HDAC inhibitor sodium butyrate. By inhibiting the activity of Class-I HDACs, this compound prevents the removal of acetyl groups from histone proteins. This leads to a more open chromatin structure, allowing for the transcription of genes that can suppress tumor growth.

Induction of Apoptosis

The primary consequence of HDAC inhibition by this compound is the induction of apoptosis in cancer cells. This process is mediated through the intrinsic, or mitochondrial, pathway. Key events in this pathway include:

-

Modulation of Bcl-2 Family Proteins: HDAC inhibition alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-xL) proteins of the Bcl-2 family. An increase in the Bax/Bcl-xL ratio leads to mitochondrial outer membrane permeabilization.

-

Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) are activated, leading to the cleavage of cellular substrates and the execution of apoptosis.

Generation of Reactive Oxygen Species (ROS)

This compound treatment has been observed to increase the intracellular levels of ROS. Elevated ROS can induce cellular damage and further promote apoptosis. The interplay between HDAC inhibition, ROS generation, and apoptosis is a critical aspect of this compound's anticancer activity.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and the upregulation of the CDK inhibitor p21. This arrest prevents cancer cells from progressing through the cell cycle and proliferating.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound have been quantified in various studies, primarily using colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an anticancer agent.

| Cell Line | Cancer Type | Compound | Time Point (hours) | IC50 (µM) | Reference |

| HCT-116 | Colorectal Carcinoma | This compound | 24 | 150.0 ± 12.5 | |

| HCT-116 | Colorectal Carcinoma | This compound | 48 | 75.0 ± 8.7 | |

| HCT-116 | Colorectal Carcinoma | This compound | 72 | 50.0 ± 5.4 | |

| HCT-15 | Colorectal Carcinoma | This compound | 24 | 500.0 ± 25.1 | |

| HCT-15 | Colorectal Carcinoma | This compound | 48 | 250.0 ± 18.9 | |

| HCT-15 | Colorectal Carcinoma | This compound | 72 | 125.0 ± 11.3 | |

| BEAS-2B | Normal Bronchial | This compound | 24, 48, 72 | > 1000 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HCT-116, HCT-15) and a normal cell line (e.g., BEAS-2B)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 7.8–1000 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: After the incubation period, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

-

24-well plates or chamber slides

-

Cancer cell lines

-

This compound

-

Acridine Orange (AO) solution (100 µg/mL in PBS)

-

Ethidium Bromide (EB) solution (100 µg/mL in PBS)

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Culture and Treatment: Seed cells in 24-well plates or chamber slides and treat with this compound at the desired concentrations and time points.

-

Staining: After treatment, remove the medium and wash the cells with PBS. Add a mixture of AO and EB (e.g., 1 µL of each stock solution in 100 µL of PBS) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Visualization: Observe the cells under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

-

Quantification: Count the number of viable, apoptotic, and necrotic cells in several random fields to determine the percentage of apoptotic cells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

96-well plates

-

Cancer cell lines

-

This compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

-

Reaction buffer

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Cell Lysis: Treat cells with this compound, then harvest and lyse the cells using the provided lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement:

-

Colorimetric assay: Measure the absorbance at 405 nm.

-

Fluorometric assay: Measure the fluorescence with excitation at 380 nm and emission at 420-460 nm.

-

-

Data Analysis: Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-caspase-3, anti-PARP, anti-cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the anticancer activity of this compound.

Figure 1: Overview of the anticancer mechanism of this compound.

Figure 2: this compound-induced intrinsic apoptosis pathway.

Figure 3: this compound-induced G0/G1 cell cycle arrest pathway.

Figure 4: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound has demonstrated compelling anticancer properties, particularly in the context of colorectal cancer, by acting as an HDAC inhibitor to induce apoptosis and cell cycle arrest. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research into this promising natural compound. Future studies should aim to:

-

Elucidate the full spectrum of its anticancer activity across a wider range of cancer types.

-

Investigate its in vivo efficacy and safety in preclinical animal models.

-

Explore potential synergistic effects when combined with existing chemotherapeutic agents.

-

Further dissect the intricate signaling pathways, including the precise role of ROS and its interaction with the apoptotic machinery.

Through continued investigation, this compound may emerge as a valuable lead compound in the development of novel and effective cancer therapies.

References

Methodological & Application

Application Note: Tricaproin Synthesis by Catalytic Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tricaproin, a triglyceride derived from glycerol (B35011) and three units of caproic acid (hexanoic acid), is a medium-chain triglyceride (MCT) with significant applications in the pharmaceutical, food, and cosmetic industries. Its utility as a drug delivery vehicle, particularly for enhancing the solubility of anticancer compounds like paclitaxel, has driven research into efficient and scalable synthesis methods.[1][2] Catalytic esterification of glycerol with caproic acid is the primary route for this compound production. This application note provides detailed protocols for both chemical and enzymatic catalytic synthesis of this compound, summarizes key quantitative data from various studies, and presents visual workflows of the experimental and chemical processes.

Catalytic Approaches for this compound Synthesis

The synthesis of this compound is typically achieved through the direct esterification of glycerol with caproic acid. This reaction can be facilitated by different types of catalysts, broadly categorized as chemical catalysts and biocatalysts (enzymes).

-

Chemical Catalysis: This approach often employs acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), metal salts (e.g., calcium oxide, zinc oxide), or solid acid resins like Amberlyst-15.[3][4] These methods can achieve high yields but may require high temperatures, which can be problematic due to the volatility of caproic acid, and can sometimes lead to colored byproducts necessitating extensive purification.[5]

-

Enzymatic Catalysis: Biocatalysis, primarily using lipases, offers a greener alternative. Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435) and Rhizomucor miehei (e.g., Lipozyme RM IM), are commonly used. These reactions are conducted under milder conditions, offering high selectivity and minimizing byproduct formation. The reusability of immobilized enzymes also enhances the economic viability of the process.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on this compound and related medium-chain triglyceride synthesis, providing a comparative overview of different catalytic methods and their outcomes.

| Catalyst Type | Catalyst | Substrates & Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Reaction Time | System | Max. Yield / Conversion | Reference(s) |

| Chemical | Amberlyst-15 | Caproic Acid:Glycerol (Ratio not specified) | Not specified | 7 h | Solvent-free, with ultrasonic pre-treatment | 96% Conversion | |

| Chemical | Calcium Oxide (CaO) | Caproic Acid:Glycerol (4:1) | 175 | 22 h | Solvent-free, under vacuum | 80% Yield | |

| Chemical | Tungsten Trioxide (WO₃) | Capric Acid:Glycerol (4:1) | 175 | 22 h | Solvent-free, under vacuum | 91% Yield | |

| Chemical | Sulfuric Acid (H₂SO₄) | Caprylic Acid:Glycerol (4:1) | 170 | 9 h | Solvent-free, with ultrasonic pre-treatment | 96.6% Yield | |

| Chemical | None | Caproic Acid:Glycerol (Molar excess of acid) | 160°C then 200°C | 6 h then 20 h | Solvent-free | Low yield (due to acid volatility) | |

| Enzymatic | Lipozyme IM 60 (R. miehei) | Trilinolein:this compound (1:2) | 45 | Not specified | Hexane | 53.5 mol% Dicaproyllinolein | |

| Enzymatic | Lipozyme RM IM (R. miehei) | Caprylic Acid:Glycerol (2:1) | 50 | 6 h | Solvent-free, under reduced pressure | 93% Yield | |

| Enzymatic | Immobilized Lipase (B570770) | Capric Acid:Glycerol (5:1) | 70 | 26 h | Solvent-free | High selectivity for tricaprin |

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Metal Oxide Catalysis

This protocol is adapted from a method utilizing a metal oxide catalyst in a solvent-free system under vacuum, which promotes the removal of water and drives the esterification reaction to completion.

Materials:

-

Glycerol (ACS grade)

-

Caproic Acid (Hexanoic Acid, ≥99%)

-

Calcium Oxide (CaO) or Tungsten Trioxide (WO₃) catalyst

-

Ethyl Acetate (B1210297) (ACS grade)

-

Hexanes (ACS grade)

-

10% Sodium Hydroxide (B78521) solution

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

-

Activated Charcoal

-

Silica (B1680970) Gel (for column chromatography)

Equipment:

-

Round-bottom flask (250 mL)

-

Condenser with Dean-Stark trap

-

Heating mantle with magnetic stirrer and stir bar

-

Vacuum pump and gauge

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, condenser, and a Dean-Stark trap pre-filled with caproic acid, add glycerol (e.g., 1.73 g, 18.7 mmol), caproic acid (e.g., 8.7 g, 74.9 mmol, approx. 4:1 molar ratio), and calcium oxide catalyst (e.g., 15.7 mg, 0.3 mmol).

-

Reaction: Heat the mixture to 175°C under a partial vacuum (e.g., 10 mm Hg) with continuous stirring. Maintain these conditions for approximately 22 hours. The vacuum helps in the continuous removal of water formed during the reaction, shifting the equilibrium towards the product.

-

Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dissolve the resulting oil in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with 10% sodium hydroxide solution (to remove unreacted caproic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, add a small amount of activated charcoal to decolorize, and filter.

-

Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound as an oil.

-

For higher purity, dissolve the oil in a minimal amount of hexanes and perform silica gel column chromatography. Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate/hexanes).

-

Combine the pure fractions and concentrate under vacuum to yield pure this compound as a colorless oil.

-

Analysis: Confirm product identity and purity using techniques such as GC-MS, FT-IR, and NMR.

Protocol 2: Enzymatic Synthesis of this compound via Immobilized Lipase

This protocol describes a solvent-free synthesis using a commercial immobilized lipase, which operates under milder conditions.

Materials:

-

Glycerol (ACS grade)

-

Caproic Acid (Hexanoic Acid, ≥99%)

-

Immobilized Lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica)

-

Molecular sieves (3Å, optional, for water removal)

Equipment:

-

Jacketed glass batch reactor (20-50 mL) with overhead or magnetic stirring

-

Temperature-controlled water bath

-

Vacuum system (optional, for reduced pressure operation)

-

Filtration setup to recover the enzyme

Procedure:

-

Reactant Preparation: Add glycerol and caproic acid to the batch reactor. A molar ratio of fatty acid to glycerol between 3:1 and 5:1 is typically effective.

-

Enzyme Addition: Add the immobilized lipase. An enzyme concentration of 5-10% (w/w) relative to the total weight of reactants is a common starting point. If desired, add activated molecular sieves (approx. 10% w/w) to adsorb the water produced.

-

Reaction Conditions: Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-70°C) with constant stirring (e.g., 250 rpm). Applying a vacuum can help remove water and improve conversion, but care must be taken to avoid removing the volatile caproic acid.

-

Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots over time and analyzing the free fatty acid content via titration with a standard NaOH solution. The reaction is typically run for 6 to 26 hours.

-

Product and Catalyst Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture.

-

Separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse in subsequent batches.

-

Purification: The liquid product phase contains this compound, unreacted substrates, and intermediate mono- and dicaproins. The unreacted caproic acid can be removed by vacuum distillation or alkaline washing as described in Protocol 1. Further purification can be achieved via column chromatography if necessary.

Visualizations

Caption: Experimental workflow for this compound synthesis.

Caption: Catalytic esterification of glycerol to form this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]